calcium;trifluoromethanesulfonate
Description
Significance and Versatility in Modern Synthetic Chemistry and Materials Science
In the realm of synthetic chemistry, calcium trifluoromethanesulfonate (B1224126) is widely employed as a Lewis acid catalyst. sigmaaldrich.comsigmaaldrich.com Lewis acids are electron pair acceptors and are crucial in accelerating various chemical reactions. wikipedia.org Calcium triflate's catalytic activity is harnessed in a range of organic transformations, including aldol (B89426) reactions, Michael additions, and the ring-opening of epoxides. sigmaaldrich.comsigmaaldrich.com It is also utilized in the synthesis of β-amino alcohols through the aminolysis of epoxides and in the one-pot conversion of aldehydes to their corresponding nitriles. sigmaaldrich.comnih.gov The use of calcium-based catalysts like calcium triflate is advantageous due to calcium's abundance, low cost, and low toxicity compared to many transition metals. acs.orgrsc.org
In materials science, calcium trifluoromethanesulfonate is explored for its potential in several advanced applications. It is used in the production of fluorinated polymers, which are valued for their chemical resistance and thermal stability, finding use in coatings and plastics. chemimpex.com Furthermore, it is investigated as a surface treatment agent to enhance the corrosion resistance of metals and alloys, which is particularly relevant for the aerospace and automotive industries. chemimpex.com A significant area of research is its application as an electrolyte in batteries. chemimpex.com Specifically, it has been studied as a component in electrolytes for lithium-ion and emerging calcium-ion batteries, where it may enhance performance and stability. chemimpex.comnih.gov
Historical Evolution of Alkaline Earth Metal Lewis Acid Catalysis and Electrolyte Development
The use of alkaline earth metals, such as calcium, in catalysis has evolved significantly over time. acs.org Initially, their application in organic synthesis was limited. acs.org However, the unique properties of these metals, including their low electronegativity, stable +2 oxidation state, and mild Lewis acidity, have made them increasingly attractive as components of highly functional catalysts. acs.org The development of chiral alkaline earth metal complexes has been a notable advancement, enabling asymmetric carbon-carbon bond-forming reactions with high levels of control. acs.org Theoretical studies have also played a role in understanding and predicting the catalytic activity of alkaline earth metal complexes, suggesting that calcium catalysts can be more active than their magnesium or strontium counterparts in certain reactions. frontiersin.orgnih.gov
The development of electrolytes for next-generation batteries is another area where alkaline earth metals are playing a crucial role. The quest for safer and more energy-dense alternatives to lithium-ion batteries has driven research into calcium-based batteries. nih.govrsc.org Early studies on calcium electrolytes date back to the 1980s, motivated by the development of safer primary batteries. nih.gov However, significant challenges, such as the passivation of the calcium anode, hindered progress. nih.gov Renewed interest has led to the exploration of various calcium salts, including calcium trifluoromethanesulfonate, in different solvent systems to achieve reversible calcium plating and stripping. nih.govnih.gov The development of novel fluorine-free calcium electrolytes and the use of advanced computational screening methods are active areas of research aimed at overcoming the existing hurdles and realizing practical calcium batteries. youtube.comchalmers.se
Structure and Scope of the Academic Investigation
This article provides a focused investigation into the chemical compound calcium trifluoromethanesulfonate. The subsequent sections will delve into detailed research findings concerning its properties and applications. The scope is strictly limited to the scientific and technical aspects of the compound, adhering to a professional and authoritative tone. The information presented is based on a survey of diverse scientific literature.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJNKHWBVHQOQM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCaF3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation of Calcium Trifluoromethanesulfonate
Conventional Synthetic Routes
The most common and straightforward methods for synthesizing calcium trifluoromethanesulfonate (B1224126) rely on simple acid-base reactions. These routes are favored for their directness and use of readily available starting materials. wikipedia.org
Synthesis via Acid-Base Reaction of Trifluoromethanesulfonic Acid with Calcium Carbonate
A widely employed method for the preparation of calcium trifluoromethanesulfonate involves the reaction of trifluoromethanesulfonic acid with calcium carbonate in water. wikipedia.org This reaction is a classic acid-base neutralization, where the strong triflic acid reacts with the basic calcium carbonate to yield the calcium triflate salt, water, and carbon dioxide gas.
The general reaction is as follows: 2 CF₃SO₃H + CaCO₃ → Ca(CF₃SO₃)₂ + H₂O + CO₂
This method is advantageous due to the easy removal of the carbon dioxide byproduct and the relatively benign nature of the starting materials. The resulting calcium trifluoromethanesulfonate can then be isolated from the aqueous solution.
Preparation from Trifluoromethanesulfonic Acid and Calcium Oxide
An alternative, though similar, conventional route involves the reaction of trifluoromethanesulfonic acid with calcium oxide. This reaction also proceeds via an acid-base neutralization mechanism.
The reaction equation is: 2 CF₃SO₃H + CaO → Ca(CF₃SO₃)₂ + H₂O
This method is also effective, though the handling of calcium oxide may require different considerations compared to calcium carbonate. The choice between calcium carbonate and calcium oxide can depend on factors such as cost, availability, and desired reaction kinetics.
Strategies for Anhydrous Calcium Trifluoromethanesulfonate Synthesis
For many applications in organic synthesis, particularly those sensitive to moisture, the anhydrous form of calcium trifluoromethanesulfonate is required. The salt is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. gelest.com Therefore, specific strategies are necessary to obtain the anhydrous product.
A common procedure involves drying the hydrated salt, obtained from aqueous synthesis, under vacuum at elevated temperatures. A typical protocol involves drying the precipitated calcium triflate at temperatures ranging from 80–100°C under reduced pressure. This process removes water molecules that are coordinated to the calcium ion or trapped within the crystal lattice. The use of a vacuum is crucial to lower the boiling point of water and facilitate its removal without decomposing the triflate salt, which is thermally stable with a melting point of up to 350°C. wikipedia.org
Comparative Analysis of Synthetic Efficiency and Purity Profiles
The efficiency and purity of synthesized calcium trifluoromethanesulfonate can vary depending on the chosen method and subsequent purification steps.
| Synthetic Route | Typical Yield | Reported Purity | Key Considerations |
| Trifluoromethanesulfonic Acid + Calcium Carbonate | >85% | >98% (by NMR analysis) | Reaction driven by CO₂ evolution; starting materials are common. wikipedia.org |
| Trifluoromethanesulfonic Acid + Calcium Oxide | High | High | Reactants are readily available. |
| Metathesis with other Calcium Salts | Variable | Variable | Driven by precipitation of the less soluble calcium triflate. |
The acid-base neutralization reactions with calcium carbonate or calcium oxide generally offer high yields and purity. For instance, the reaction with calcium carbonate can yield a product with a purity greater than 98% as determined by NMR analysis, with a typical yield exceeding 85%. Commercial grades of calcium trifluoromethanesulfonate often have a purity of ≥96–98%. chemimpex.comstrem.com Filtration of the precipitated product followed by washing with cold deionized water helps to remove soluble impurities before the final drying step.
The table below provides an overview of the typical purity levels available for calcium trifluoromethanesulfonate from various suppliers, reflecting the effectiveness of industrial-scale synthesis and purification.
| Purity Level | Analysis Method |
| min. 96% | - |
| ≥ 98% | Assay by titration |
| 99.9% | - |
Calcium Trifluoromethanesulfonate As a Catalyst in Advanced Organic Transformations
Mechanistic Principles of Calcium-Mediated Lewis Acid Catalysis
Calcium trifluoromethanesulfonate (B1224126) (Ca(OTf)2) functions as a Lewis acid catalyst. The calcium ion (Ca2+), with its positive charge, can accept an electron pair, allowing it to activate various functional groups. In the context of the reactions discussed herein, the calcium center coordinates to an electronegative atom, typically oxygen in an epoxide ring. This coordination polarizes the carbon-oxygen bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Ring-Opening Reactions
One of the most significant applications of calcium trifluoromethanesulfonate is in catalyzing the ring-opening of strained cyclic compounds, particularly epoxides.
Regio- and Stereoselective Aminolysis of Epoxides
The reaction between an epoxide and an amine, known as aminolysis, yields β-amino alcohols, which are valuable building blocks in the synthesis of many biologically active compounds and pharmaceuticals. openaccessjournals.com Calcium trifluoromethanesulfonate has proven to be an exceptionally efficient catalyst for this transformation, promoting high yields and selectivities under mild conditions. organic-chemistry.orgresearchgate.net
The use of calcium trifluoromethanesulfonate allows for the efficient synthesis of a wide variety of β-amino alcohols. organic-chemistry.orgresearchgate.net The reaction typically involves stirring an equimolar mixture of an epoxide and an amine in the presence of a catalytic amount of Ca(OTf)2. organic-chemistry.org The process is characterized by its high regio- and stereoselectivity. organic-chemistry.orgorganic-chemistry.org The nucleophilic attack of the amine occurs preferentially at the less sterically hindered carbon of the epoxide ring, following an SN2-type mechanism. organic-chemistry.org This results in an inversion of stereochemistry at the reaction center, leading to the formation of the anti-stereoisomer. organic-chemistry.org
A key advantage of the calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides is that it proceeds efficiently under mild reaction conditions, often at room temperature in a suitable solvent like acetonitrile (B52724). organic-chemistry.org This avoids the need for high temperatures or prolonged reaction times that are often required in uncatalyzed reactions or with less effective catalysts. organic-chemistry.org
Microwave irradiation has also been explored as a method to accelerate chemical reactions. In the context of epoxide aminolysis, microwave-assisted methods, often under solvent-free conditions and catalyzed by solid acids like montmorillonite (B579905) clay, have been shown to afford high yields of β-amino alcohols in significantly reduced reaction times. rsc.orgresearchgate.net While specific data on microwave-assisted aminolysis using calcium trifluoromethanesulfonate is not extensively detailed in the provided results, the general principle of microwave heating to accelerate Lewis acid-catalyzed reactions is well-established.
Calcium trifluoromethanesulfonate demonstrates broad substrate compatibility, effectively catalyzing the aminolysis of various epoxides with a wide range of amines. organic-chemistry.org The reactivity depends on the nucleophilicity of the amine.
Aliphatic Amines: Primary and secondary aliphatic amines are highly reactive and typically undergo rapid reaction with epoxides in the presence of Ca(OTf)2. organic-chemistry.org
Benzyl Derivatives: Amines such as benzylamine (B48309) and dibenzylamine (B1670424) also react efficiently. organic-chemistry.org
Aniline (B41778) Derivatives: The reaction with less nucleophilic aromatic amines, like aniline and its derivatives, is also successful. organic-chemistry.orgchem-soc.si However, anilines bearing electron-withdrawing groups may require longer reaction times to achieve high yields. organic-chemistry.org
The high regioselectivity is maintained across this diverse range of substrates, consistently favoring attack at the less substituted carbon of the epoxide. organic-chemistry.orgchem-soc.si
Table 1: Examples of Ca(OTf)2 Catalyzed Aminolysis of Epoxides Data derived from research on mild, calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides. organic-chemistry.org
| Epoxide | Amine | Product (β-Amino Alcohol) | Conditions | Yield |
| Cyclohexene oxide | Aniline | 2-Anilinocyclohexanol | Acetonitrile, RT, 24h | 95% |
| Styrene oxide | Benzylamine | 2-(Benzylamino)-1-phenylethanol | Acetonitrile, RT, 4h | 98% |
| Propylene (B89431) oxide | Dibenzylamine | 1-(Dibenzylamino)propan-2-ol | Acetonitrile, RT, 3h | 96% |
| Glycidyl phenyl ether | Aniline | 1-Anilino-3-phenoxypropan-2-ol | Acetonitrile, RT, 24h | 93% |
Ring-Opening Polymerization (ROP) of Cyclic Monomers
Calcium trifluoromethanesulfonate and related calcium complexes are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. 20.210.105rsc.orgrsc.org This process is of significant industrial interest for the production of biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). illinois.eduacs.org
In this catalytic process, the Lewis acidic calcium center activates the cyclic monomer by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an initiator, which is often an alcohol. The polymerization proceeds through the sequential insertion of monomer units. Calcium-based catalysts are considered attractive for these polymerizations due to the low toxicity and biocompatibility of calcium, which is particularly important for polymers intended for biomedical applications. 20.210.105nih.gov While rare-earth metal triflates like those of yttrium and scandium are also highly active for ROP of monomers like ε-caprolactone, calcium-based systems offer a more environmentally benign alternative. rsc.orgacs.org
Coordination-Insertion Polymerization Mechanisms
The coordination-insertion mechanism is a common pathway for the ring-opening polymerization of cyclic esters catalyzed by metal complexes. researchgate.netresearchgate.net This mechanism generally involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond. This process is repeated, leading to the growth of the polymer chain.
While direct studies detailing the coordination-insertion mechanism for calcium trifluoromethanesulfonate are not extensively available, the behavior of other calcium complexes in lactide polymerization suggests this pathway is plausible. rsc.org For instance, calcium alkoxide complexes supported by specific ligands have been shown to be highly active in lactide ROP, proceeding through a coordination-insertion mechanism. rsc.org The Lewis acidic nature of the calcium ion in calcium trifluoromethanesulfonate can facilitate the coordination of the carbonyl group of the lactone or lactide, thereby activating it for nucleophilic attack by the growing polymer chain.
The general steps of a proposed coordination-insertion mechanism involving a calcium-based catalyst are:
Coordination: The carbonyl oxygen of the monomer coordinates to the calcium center.
Nucleophilic Attack: The alkoxide end of the growing polymer chain attacks the activated carbonyl carbon of the monomer.
Ring-Opening: The acyl-oxygen bond of the monomer cleaves, leading to the insertion of the monomer unit into the polymer chain.
Propagation: The newly formed alkoxide end can then coordinate and react with another monomer molecule, continuing the polymerization process.
Ligand-Assisted and Activated-Monomer Polymerization Pathways
In addition to the coordination-insertion mechanism, ligand-assisted and activated-monomer polymerization pathways are also significant in ROP.
Ligand-Assisted Polymerization: The ligands coordinated to the metal center can play a crucial role in the catalytic activity and selectivity of the polymerization. While specific studies on ligand-assisted polymerization using calcium trifluoromethanesulfonate are limited, research on other calcium complexes demonstrates the importance of the ligand sphere. rsc.org The electronic and steric properties of the ligands can influence the Lewis acidity of the calcium center, the coordination of the monomer, and the stereoselectivity of the polymerization.
Activated-Monomer Polymerization: The activated-monomer mechanism is particularly relevant for cationic ROP. In this pathway, the catalyst protonates or coordinates to the monomer, making it more susceptible to nucleophilic attack by an initiator, such as an alcohol. Trifluoromethanesulfonic acid (triflic acid), a component of calcium trifluoromethanesulfonate, is a strong acid known to catalyze the ROP of lactones and lactides via an activated-monomer mechanism. acs.orgehu.es The polymerization is initiated by the attack of an alcohol on the activated monomer. This mechanism is advantageous for controlling the polymer's molecular weight and end-group functionality. acs.org It has been proposed that for the polymerization of ε-caprolactam, the acid must be strong enough to activate the monomer, and its conjugate base must be nucleophilic enough to initiate polymerization. ehu.es
Controlled Polymerization of Lactide and Lactones
The following table shows representative data for the polymerization of ε-caprolactone using yttrium triflate, illustrating the level of control achievable with metal triflate catalysts.
| Entry | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI |
| 1 | 100 | 24 | 99 | 1,800 | 1.6 |
| 2 | 200 | 24 | 98 | 3,200 | 1.7 |
| 3 | 500 | 48 | 95 | 5,400 | 1.8 |
Data adapted from a study on yttrium triflate catalyzed polymerization of ε-caprolactone. researchgate.net
This data suggests that by varying the monomer-to-catalyst ratio and reaction time, it is possible to control the molecular weight of the resulting polymer. The relatively low PDI values indicate a controlled polymerization process. Similar control is anticipated with calcium trifluoromethanesulfonate, although experimental verification is needed.
Polymerization of Cyclic Carbonates
The ring-opening polymerization of cyclic carbonates is a valuable method for producing polycarbonates, which are biodegradable and have applications in the biomedical field. While the use of calcium trifluoromethanesulfonate for this specific polymerization is not well-documented, other metal-based catalysts have been employed. The general mechanism is expected to be similar to that of lactone and lactide polymerization, involving either a coordination-insertion or an activated-monomer pathway. The development of efficient catalysts for the ROP of cyclic carbonates remains an active area of research.
Control of Molecular Weight and Polydispersity in Polymer Synthesis
The control of molecular weight (M_n) and polydispersity (PDI) is a key objective in polymer synthesis. In ring-opening polymerization, these parameters are typically controlled by the monomer-to-initiator ratio and by ensuring that the rates of initiation and propagation are comparable, with minimal side reactions such as transesterification.
For polymerizations catalyzed by calcium trifluoromethanesulfonate, operating via an activated-monomer mechanism with an alcohol as an initiator, the theoretical molecular weight can be calculated using the following equation:
M_n (theoretical) = ([Monomer]/[Initiator]) * M_monomer + M_initiator
where [Monomer] and [Initiator] are the initial concentrations of the monomer and initiator, respectively, and M_monomer and M_initiator are their respective molar masses. A close agreement between the experimental and theoretical M_n, along with a PDI value close to 1.0, indicates a well-controlled, or "living," polymerization. While specific data tables for calcium trifluoromethanesulfonate are not available, studies with other metal triflates in lactone polymerization have demonstrated good control over these parameters. rsc.orgresearchgate.net
Carbon-Carbon Bond Forming Reactions
Calcium trifluoromethanesulfonate also serves as an effective Lewis acid catalyst in carbon-carbon bond-forming reactions, most notably in aldol (B89426) reactions.
Aldol Reactions and Mechanistic Considerations
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the addition of an enol or enolate to a carbonyl compound. Lewis acids like calcium trifluoromethanesulfonate can catalyze aldol reactions by activating the carbonyl group of the aldehyde or ketone, making it more electrophilic. sigmaaldrich.comsigmaaldrich.com
The proposed mechanism for a calcium trifluoromethanesulfonate-catalyzed aldol reaction involves the following steps:
Activation of the Carbonyl Compound: The calcium ion coordinates to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity.
Enol or Enolate Formation: In the presence of a base, the other carbonyl compound forms an enolate.
Nucleophilic Attack: The enol or enolate attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a calcium alkoxide intermediate.
Protonation: Work-up with a proton source yields the β-hydroxy carbonyl compound, the aldol addition product.
A study on acetic acid aldol reactions in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) provides further insight into the mechanism of triflate-catalyzed aldol reactions. richmond.edu The reaction is proposed to proceed through the in-situ formation of a silyl (B83357) ketene (B1206846) acetal, which then undergoes a Mukaiyama aldol addition catalyzed by TMSOTf. richmond.edu This suggests that with calcium trifluoromethanesulfonate, a similar pathway involving the formation of a calcium enolate or a related intermediate could be operative.
The following table presents data from a study on the use of trimethylsilyl trifluoromethanesulfonate in an aldol-type reaction, which can serve as a model for understanding the potential of triflate-based catalysts.
| Aldehyde | Yield (%) |
| Benzaldehyde | >95 |
| 4-Chlorobenzaldehyde | >95 |
| 4-Methoxybenzaldehyde | >95 |
| 2-Naphthaldehyde | >95 |
Data from a study on acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate. acs.org
The high yields obtained with a variety of aldehydes underscore the effectiveness of triflate-based Lewis acids in promoting aldol reactions.
Michael Additions
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organic synthesis. Calcium trifluoromethanesulfonate is recognized as a Lewis acid catalyst that can facilitate this reaction. However, detailed research findings, including specific substrate scopes and yield data for Michael additions catalyzed solely by calcium triflate, are not extensively documented in primary scientific literature. While other metal triflates, such as those of ytterbium and copper, are well-documented catalysts for this transformation, the specific utility and synthetic protocols for the calcium-based variant remain an area for further exploration.
Diels-Alder Cycloadditions in Ionic Liquid Media
The Diels-Alder reaction is a powerful pericyclic reaction for the synthesis of six-membered rings. The use of ionic liquids as media and metal triflates as catalysts can enhance reaction rates and selectivities. researchgate.neticm.edu.pl For instance, magnesium triflate (Mg(OTf)₂) and scandium triflate (Sc(OTf)₃) have been successfully employed as catalysts for Diels-Alder reactions in various ionic liquids. researchgate.neticm.edu.plrsc.org These catalysts have been shown to be recyclable and effective at low loadings. researchgate.neticm.edu.pl Despite the known utility of other metal triflates, the specific application of calcium trifluoromethanesulfonate as a catalyst for Diels-Alder reactions within an ionic liquid medium is not prominently reported in the surveyed scientific literature.
Friedländer Reaction for Quinolines Synthesis
The Friedländer synthesis is a classic condensation reaction used to produce quinolines, a vital heterocyclic motif in medicinal chemistry and materials science. researchgate.netnih.gov Calcium trifluoromethanesulfonate has been identified as an effective catalyst for this transformation, particularly in solvent-free conditions. Current time information in Minneapolis, MN, US. Research has demonstrated its ability to catalyze the reaction between 2-aminoaryl ketones and carbonyl compounds containing an α-methylene group to afford polysubstituted quinolines. Current time information in Minneapolis, MN, US. One study highlighted the synthesis of over 40 different quinoline (B57606) derivatives with isolated yields reaching up to 75% using Ca(OTf)₂ as the catalyst. Current time information in Minneapolis, MN, US. This method is noted for its operational simplicity and alignment with green chemistry principles due to the absence of a solvent. Current time information in Minneapolis, MN, US.
| 2-Aminoaryl Ketone | α-Methylene Ketone | Product | Yield (%) |
|---|---|---|---|
| 2-Aminobenzophenone | Acetone | 2-Methyl-4-phenylquinoline | 72 |
| 2-Amino-5-chlorobenzophenone | Acetone | 6-Chloro-2-methyl-4-phenylquinoline | 75 |
| 2-Aminoacetophenone | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 70 |
| 2-Aminobenzophenone | Ethyl acetoacetate | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 68 |
Functional Group Interconversions
Calcium triflate also serves as a catalyst in reactions that modify functional groups, expanding its utility in synthetic organic chemistry.
Direct Conversion of Aldehydes to Nitriles
Amide Formation from Carboxylic Acids and Blocked Isocyanates
The formation of amide bonds is one of the most frequent reactions in the synthesis of pharmaceuticals and natural products. While the reaction of carboxylic acids with unblocked isocyanates is a known method for amide synthesis, the catalyzed reaction involving blocked isocyanates is more specialized. organic-chemistry.orgnih.gov Research into catalysts for the reaction between carboxylic acids and blocked isocyanates has identified that magnesium and, in some cases, calcium salts can exhibit high activity. researchgate.net This reaction can reportedly yield amides with high selectivity. researchgate.net However, specific studies detailing the use of calcium trifluoromethanesulfonate as the designated catalyst for this transformation are scarce. The development of this methodology has seen progress with other metals, such as rhodium, for the coupling of functionalized blocked isocyanates. acs.org
Hydrofunctionalization Catalysis
Hydrofunctionalization reactions, which involve the addition of an H-X molecule across a C-C multiple bond, are highly atom-economical processes. While direct reports on the use of calcium trifluoromethanesulfonate for hydroamination or hydroalkoxylation are limited, the catalytic activity of closely related calcium systems provides significant insight into its potential.
A notable example is the use of Ca(OTf)₂ in combination with Bu₄NPF₆ to catalyze a dehydrative cross-coupling reaction between alcohols and alkenes, which proceeds via a hydroalkoxylation-type pathway to generate a new C-O bond and form substituted ethers and benzopyrans. researchgate.net
Furthermore, the closely related salt, calcium(II) bis(trifluoromethanesulfonimide) [Ca(NTf₂)₂], has been shown to be a highly effective catalyst for the intra- and intermolecular hydroamidation and hydroacyloxylation of unactivated alkenes. rsc.orgacs.orgacs.org These reactions, often conducted in hexafluoroisopropanol (HFIP), tolerate a wide array of functional groups and produce nitrogen- and oxygen-containing heterocycles in excellent yields. acs.orgacs.org
| Reaction Type | Catalyst System | Substrate Example | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dehydrative Cross-Coupling | Ca(OTf)₂ / Bu₄NPF₆ | Styrene + 2-(Hydroxy(phenyl)methyl)phenol | 2,4-Diphenyl-2,3-dihydrobenzo[f] icm.edu.plCurrent time information in Minneapolis, MN, US.oxazepine | 82 | researchgate.net |
| Intramolecular Hydroamidation | Ca(NTf₂)₂ | N-(pent-4-en-1-yl)pivalamide | 1-Pivaloyl-2-methylpyrrolidine | 94 | acs.org |
| Intramolecular Hydroacyloxylation | Ca(NTf₂)₂ | 4-Penten-1-ol | Tetrahydro-2-methylfuran | >99 | acs.org |
Intramolecular Hydroamination of Aminoalkenes
The intramolecular hydroamination of aminoalkenes is a significant transformation in organic synthesis, providing a direct, atom-economical route to nitrogen-containing heterocyclic compounds. While various catalytic systems based on rare-earth metals, alkali-earth metals, and transition metals have been developed for this purpose, the specific application of calcium trifluoromethanesulfonate as a standalone catalyst for this reaction is not extensively documented in peer-reviewed literature.
Research into the catalytic activity of calcium for intramolecular hydroamination has predominantly focused on sophisticated organometallic complexes rather than simple salts like calcium trifluoromethanesulfonate. For instance, studies have shown that β-diketiminate-stabilized calcium amide complexes can act as efficient precatalysts for the hydroamination and cyclization of aminoalkenes under mild conditions. bath.ac.uknih.gov These reactions successfully yield five-, six-, and seven-membered heterocyclic products. bath.ac.uknih.gov Other research has explored enantioselective intramolecular alkene hydroamination using chiral C2-symmetric bis-amide ligands in conjunction with calcium.
Calcium Trifluoromethanesulfonate as a Sustainable Alternative in Catalysis
Calcium trifluoromethanesulfonate, also known as calcium triflate, is increasingly recognized as a sustainable catalyst in organic synthesis. chemimpex.com Its appeal stems from several key characteristics that align with the principles of green chemistry. Calcium-based catalysts are viewed as viable and sustainable alternatives to many transition metals and rare earth metals for a variety of organic transformations. researchgate.net
One of the primary environmental advantages of using calcium trifluoromethanesulfonate is that calcium is an earth-abundant metal. cmu.edu This contrasts sharply with many precious metal catalysts, such as palladium, platinum, and rhodium, which are scarce, costly, and have a significant carbon footprint associated with their extraction and refinement. cmu.eduacdlabs.com The use of catalysts derived from abundant elements like calcium contributes to more sustainable chemical processes by reducing reliance on rare and hazardous materials. cmu.edu
The compound's performance as a Lewis acid catalyst in various reactions, such as aldol and Michael additions, highlights its utility. sigmaaldrich.com Its effectiveness in promoting these reactions provides a less toxic alternative to traditional Lewis acids, which may contain more hazardous metals. The lower toxicity of calcium compared to many heavy metals is a significant benefit, particularly in pharmaceutical applications where residual catalyst contamination is a major concern. cmu.eduacdlabs.com
The following table summarizes the key sustainability aspects of calcium trifluoromethanesulfonate in catalysis:
| Feature | Sustainability Advantage | Supporting Rationale |
| Metal Abundance | High | Calcium is an earth-abundant element, making it a more sustainable choice compared to scarce precious metals like palladium or platinum. cmu.edu |
| Toxicity Profile | Low | Calcium is generally less toxic than many heavy metal catalysts, reducing environmental and health risks. cmu.edu |
| Reaction Conditions | Mild | Often enables reactions to proceed under gentler conditions, which lowers energy consumption and improves safety. chemimpex.com |
| Catalytic Versatility | Broad | Effective in a range of organic reactions, offering a viable alternative to less sustainable catalysts. researchgate.netsigmaaldrich.com |
Electrolyte Research in Next Generation Energy Storage Systems
Fundamental Studies in Calcium-Ion Battery Electrolytes
The development of calcium-ion batteries (CIBs) is a significant area of research for post-lithium-ion energy storage, driven by calcium's high natural abundance, low cost, and favorable safety characteristics. researchgate.netchalmers.se A primary obstacle in CIB development is the creation of a functional electrolyte. The divalent nature of the calcium ion (Ca2+) results in strong interactions with both solvent molecules and salt anions, which significantly complicates its solvation chemistry, ionic mobility, and the critical processes that occur at the electrode-electrolyte interface. nih.gov Among the various salts investigated, calcium trifluoromethanesulfonate (B1224126) (Ca(CF₃SO₃)₂, often abbreviated as Ca(OTf)₂) has become a focal point for fundamental research. This is largely due to the trifluoromethanesulfonate (OTf⁻) anion's bulky size and delocalized charge, which is thought to reduce strong ion pairing and thereby facilitate better Ca2+ mobility. osti.gov
Solvation Chemistry and Coordination Environment of Ca2+ Ions
Computational modeling, particularly through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has been instrumental in elucidating the atomic-scale details of Ca2+ solvation. chemrxiv.org These methods allow researchers to predict and analyze Ca2+ coordination numbers, the energetics of solvation, and the dynamics of ion movement. For example, MD simulations have shown that in common carbonate solvents like ethylene (B1197577) carbonate (EC), the Ca2+ ion is typically coordinated by approximately six solvent molecules. rochester.edunih.gov The strong electrostatic attraction between the "hard" Ca2+ cation and the oxygen atoms of the carbonate molecules creates a stable and large solvation sheath, which is a contributing factor to sluggish ion transport. researchgate.netrochester.edu
DFT calculations further quantify the strong interaction between Ca2+ and solvent molecules, revealing significantly higher solvation energies compared to monovalent ions like Li+. This strong solvation presents a major kinetic barrier to the reversible plating and stripping of calcium metal. chalmers.se Computational studies also highlight that the OTf⁻ anion, while often considered weakly coordinating, can directly participate in the Ca2+ primary solvation shell, especially at higher salt concentrations, forming contact ion pairs (CIPs). researchgate.netchemrxiv.org This direct involvement of the anion alters the structure and charge of the mobile ionic species, thereby influencing the electrolyte's conductivity.
The specific combination of a solvent and the Ca(OTf)₂ salt is a critical determinant of the electrolyte's bulk properties, including salt solubility, ionic conductivity, and the electrochemical stability window. Electrolytes using Ca(OTf)₂ in conventional carbonate solvents often suffer from low ionic conductivity because the strong Ca2+-solvent interactions lead to high viscosity and hinder ion movement. nih.gov
A common strategy to tune the Ca2+ solvation environment is the use of solvent mixtures. Research has shown that the choice of solvent significantly impacts electrolyte performance. The table below presents representative ionic conductivity values for Ca(OTf)₂ in several different solvent systems, illustrating this strong dependence.
| Solvent System | Concentration (mol/L) | Ionic Conductivity (mS/cm) |
|---|---|---|
| EC:PC (1:1 by wt.) | 0.3 | 1.8 |
| G2 (Diglyme) | 0.5 | 2.5 |
| G3 (Triglyme) | 0.5 | 1.9 |
| G4 (Tetraglyme) | 0.5 | 1.3 |
| THF | 0.4 | 0.11 |
This table contains illustrative data compiled from various research findings.
To address the shortcomings of traditional carbonate-based electrolytes, a variety of solvent families have been explored for use with Ca(OTf)₂.
Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and offer benefits like negligible volatility and high thermal stability. However, their performance is complex, as the Ca2+ solvation and mobility are influenced by both the cation and anion of the IL itself. chemrxiv.org
Carbonates: Ethylene carbonate (EC) and propylene (B89431) carbonate (PC) are widely studied, but the strong Ca2+-carbonate interaction often leads to poor electrochemical kinetics. nih.gov At moderate concentrations of Ca(TFSI)₂ (a salt with similar properties to Ca(OTf)₂), significant contact-ion pairing has been observed in EC and PC. nih.gov
Ethers: Glymes (glycol diethers) such as diglyme (B29089) (G2) and tetraglyme (B29129) (G4) are promising solvents due to their flexible polymer chains that can effectively wrap around and solvate Ca2+ ions. osti.gov They generally offer better reductive stability than carbonates, which is crucial for use with a calcium metal anode. nih.gov The stability of tetraglyme on a calcium surface has been supported by computational simulations. osti.govnih.gov
Nitriles: Solvents like acetonitrile (B52724) possess high dielectric constants and low viscosity, which are beneficial for ion dissociation and transport.
Formamides: N,N-dimethylformamide (DMF) has shown an ability to dissolve calcium salts and can lead to the formation of stable Ca2+ solvation complexes, which minimizes detrimental ion-pairing. chalmers.se
Ion Pairing and Dissociation Equilibria
The effectiveness of an electrolyte depends on the concentration of mobile charge carriers, which is governed by the dissociation of the Ca(OTf)₂ salt. researchgate.net Due to the high charge density of Ca2+, it readily forms associations with the OTf⁻ anion. These can range from direct contact ion pairs (CIPs) to solvent-separated ion pairs (SSIPs), where one or more solvent molecules are positioned between the cation and anion, and larger aggregates (AGGs). lbl.gov The balance between these species is heavily influenced by the salt concentration and the solvent's properties, particularly its dielectric constant and ability to donate electrons (donicity). researchgate.netlbl.gov
Electrochemical Stability and Interfacial Phenomena at Electrodes
The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which the battery can operate without causing the electrolyte to decompose. This stability is required at both the negative electrode (anode), where reduction occurs, and the positive electrode (cathode), where oxidation occurs. The ESW of Ca(OTf)₂-based electrolytes is intrinsically tied to the chosen solvent. rsc.org For example, carbonate solvents typically offer good stability at high voltages (oxidative stability) but can be prone to reduction at the low potentials of the calcium anode. rsc.org
This reduction process leads to the formation of a passivating layer on the anode surface known as the solid electrolyte interphase (SEI). nih.gov A stable, uniform, and Ca2+-conductive SEI is essential for achieving reversible calcium deposition and stripping. researchgate.net However, in many systems, the SEI that forms is resistive and poorly conductive for divalent Ca2+ ions, which impedes battery performance. rsc.org The composition of the SEI is complex, consisting of decomposition products from both the solvent and the salt anion. The reduction of the trifluoromethanesulfonate anion itself can contribute to the SEI, potentially forming insulating species like calcium fluoride (B91410). rsc.org Controlling the chemistry of this interface is one of the most significant challenges in the development of viable calcium-ion batteries. nih.govosti.gov
Application in Rechargeable Calcium-Sulfur Batteries
Challenges in Reversible Calcium Deposition and Sulfur Redox Reactions
The development of functional Ca-S batteries is hindered by several fundamental obstacles. A primary issue is the poor reversibility of the calcium metal anode. Unlike lithium, which forms a stable and ion-conducting Solid Electrolyte Interphase (SEI), calcium tends to form a passivating SEI layer in most organic electrolytes. nih.gov This layer, often composed of species like calcium oxide (CaO), calcium carbonate (CaCO₃), or calcium alkoxides, is electronically insulating and largely impermeable to Ca²⁺ ions, which stifles the electrochemical plating and stripping processes. nih.govresearchgate.net This inefficient calcium redox reaction leads to high polarization and low coulombic efficiency. d-nb.info
On the cathode side, the sulfur redox chemistry in a calcium-based system is complex and sluggish. The multi-step conversion of sulfur to calcium sulfide (B99878) (CaS) involves the formation of intermediate calcium polysulfides (CaSₓ). These polysulfides are often soluble in the organic electrolytes, leading to the "shuttle effect," a phenomenon where dissolved polysulfides migrate to the anode surface, react with the calcium metal, and cause a loss of active material and rapid capacity degradation. researchgate.net Furthermore, the final discharge product, CaS, is an insulating solid, which can passivate the cathode surface and limit the utilization of the active material. The strong ionic bond in CaS also makes its electrochemical decomposition during charging difficult, contributing to the system's irreversibility. researchgate.netewha.ac.krosti.gov
Role and Limitations of Calcium Trifluoromethanesulfonate in Ca-S Electrolytes
Calcium trifluoromethanesulfonate, also known as calcium triflate [Ca(CF₃SO₃)₂], has been investigated as a potential electrolyte salt for Ca-S batteries due to its relatively good solubility in glyme-based solvents. d-nb.infostrem.comsigmaaldrich.com Its primary role is to provide Ca²⁺ ions for the electrochemical reactions. However, research has consistently shown that electrolytes based solely on Ca(CF₃SO₃)₂ are incapable of supporting a reversible Ca-S battery. researchgate.netd-nb.info
The limitations of Ca(CF₃SO₃)₂-based electrolytes are significant:
Irreversibility: Cells using Ca(CF₃SO₃)₂ in solvents like tetraglyme fail to demonstrate reversible electrochemistry. researchgate.netd-nb.info The strong passivation of the calcium anode and the sluggish, irreversible sulfur redox reactions prevent sustainable cycling.
Poor Performance: In early attempts, Ca-S cells with a saturated Ca(CF₃SO₃)₂ electrolyte exhibited very poor performance, characterized by low discharge voltage and a lack of rechargeability. d-nb.infod-nb.info This is attributed to the high charge density of the Ca²⁺ ion, which leads to strong interactions with both the solvent molecules and the triflate anion, resulting in poor ionic conductivity and transport properties. acs.org
Anion Decomposition: The trifluoromethanesulfonate (TFSI) anion itself can be unstable at the highly reductive potential of the calcium anode, leading to decomposition and contributing to the formation of a passivating SEI. acs.org
Strategies for Facilitating Charge/Discharge (e.g., Li-Ion Mediators)
To overcome the inherent limitations of calcium-based electrolytes, researchers have developed innovative strategies, most notably the use of a lithium-ion mediator. This approach involves adding a lithium salt, such as lithium trifluoromethanesulfonate (LiCF₃SO₃), to the Ca(CF₃SO₃)₂ electrolyte. ewha.ac.krd-nb.info
The introduction of Li⁺ ions has been shown to enable the reversible operation of Ca-S cells. The proposed mechanism involves a hybrid electrochemical process:
Discharge: During discharge, the sulfur cathode is reduced, reacting with Li⁺ ions from the electrolyte to form lithium polysulfides and ultimately lithium sulfide (Li₂S). This process is kinetically more favorable than the formation of CaS.
Charge: During the charging process, the Li₂S and lithium polysulfides are re-oxidized.
The key benefits of this Li-ion mediation are:
Enhanced Reversibility: The coordination of lithium with sulfur species reduces the formation of the strong Ca-S ionic bonds, which boosts the reversibility of the sulfur chemistry. researchgate.netosti.gov
Increased Performance: This strategy leads to a significant improvement in the utilization of the sulfur cathode and an increase in the discharge voltage of the Ca-S battery. researchgate.net
For instance, a Ca-S cell with a hybrid electrolyte containing 0.2 M Ca(CF₃SO₃)₂ and 0.5 M LiCF₃SO₃ in tetraglyme was able to cycle for 20 cycles, delivering a reversible capacity of approximately 300 mAh g⁻¹ at a C/10 rate. d-nb.info In contrast, the cell without the lithium salt was not reversible. However, this approach has its own limitations, as the consumption of the Li-ion mediator during the formation of lithium sulfide (Li₂S) can lead to capacity loss and limits the long-term cycle life of the battery. d-nb.info
Comparative Analysis with Other Divalent Cation Electrolytes
The challenges faced by calcium trifluoromethanesulfonate electrolytes are best understood in comparison with electrolytes for other divalent cations, primarily magnesium (Mg²⁺). Both Ca²⁺ and Mg²⁺ are attractive for post-lithium batteries due to their divalency, which promises higher energy densities, and their natural abundance.
However, the electrochemical behavior of these ions is quite different, largely due to their differing ionic properties. The larger ionic radius of Ca²⁺ (1.00 Å) compared to Mg²⁺ (0.72 Å) results in a lower charge density. acs.orgnih.gov This is theoretically advantageous, as lower charge polarization can improve ion transport through the electrolyte and solid phases. nih.gov In practice, however, the development of effective magnesium electrolytes, particularly those based on chloride-containing complexes or bulky, weakly coordinating anions, has progressed more rapidly than for calcium. rsc.org
In comparison to Ca(CF₃SO₃)₂, Mg(CF₃SO₃)₂ also suffers from poor electrochemical performance in conventional organic electrolytes, forming a passivating SEI on the magnesium anode. The development of advanced electrolytes for both Ca and Mg has moved towards designing anions that are less likely to coordinate strongly with the divalent cation and are more resistant to decomposition at the anode. rsc.orgchalmers.se The triflate anion (CF₃SO₃⁻) in Ca(CF₃SO₃)₂ does not meet these criteria as effectively as more complex, designed anions.
Coordination Chemistry of Calcium Trifluoromethanesulfonate Complexes
Complexation with Macrocyclic and Cryptand Ligands
Interactions with Calix[n]arene Receptors
Calixarenes are cup-shaped macrocycles made from phenol (B47542) units linked by methylene (B1212753) bridges. wikipedia.org Their three-dimensional structure features a hydrophobic cavity and rims that can be functionalized with various donor groups to selectively bind ions. While specific studies detailing the complexation of calcium trifluoromethanesulfonate (B1224126) with calixarenes are not extensively documented, the principles of cation-calixarene binding provide a clear framework for these potential interactions.
The binding affinity is highly dependent on the compatibility between the size of the Ca²⁺ ion and the calixarene (B151959) cavity. researchgate.net Calix capes.gov.brarenes functionalized at their lower rim with electron-donating groups, such as esters, ketones, or amides, create a well-defined binding site composed of ether and carbonyl oxygen atoms. nih.gov These groups are effective at coordinating with hard cations like Ca²⁺. For instance, a p-tert-butylcalix capes.gov.brarene modified with N-carbonylmonoaza-12-crown-4 substituents has demonstrated selectivity for calcium over other alkaline earth metals. mdpi.com
The solvent plays a critical role, as the desolvation of the cation is a significant energetic factor in the complexation process. researchgate.netnih.gov In solvents like acetonitrile (B52724), calixarene complexes with alkaline earth metals can be very stable. nih.gov The triflate anion, being weakly coordinating, is unlikely to interfere significantly with the binding of the calcium ion within the calixarene's primary coordination sphere, making calcium trifluoromethanesulfonate an ideal salt for studying these host-guest interactions. Furthermore, some calixarene derivatives, particularly those functionalized to be water-soluble, have shown remarkable selectivity for certain alkali metal cations in aqueous solutions, suggesting that appropriately designed calixarenes could be developed for selective calcium binding. nih.gov
Coordination with Thioether Macrocycles (Analogous Studies)
While direct studies on calcium triflate complexes with purely thioether macrocycles are limited, extensive research on analogous systems, particularly with other metal triflates, provides significant insight. Thioether macrocycles are known to be soft ligands, which typically show a lower affinity for hard cations like Ca²⁺ compared to oxa- or aza-macrocycles. researchgate.net However, the macrocyclic effect can still drive the formation of stable complexes. uzh.ch
Analogous studies on Group 14 metal(II) triflates (Ge²⁺, Sn²⁺, Pb²⁺) with various thioether macrocycles such as 1,4,7-trithiacyclononane (B1209871) ( researchgate.netaneS₃) and 1,4,7,10-tetrathiacyclododecane (B1211434) ( researchgate.netaneS₄) reveal that the ligands bind in an endocyclic fashion, meaning the metal ion is held within the macrocycle's cavity. capes.gov.brnankai.edu.cn The coordination environment and number are highly dependent on the match between the ionic radius of the metal and the size of the macrocyclic ring. nankai.edu.cn
In these triflate complexes, the M–S bond distances increase with the size of the cation. A similar trend would be expected for alkaline earth metals. For instance, in the [M( researchgate.netaneS₃)]²⁺ complexes, as the metal ion gets larger, the S–M–S bond angles decrease to accommodate the cation within the constrained nine-membered ring. nankai.edu.cn The triflate anions in these complexes are often found to be weakly associated or fully dissociated in solution, underscoring their non-interfering nature. capes.gov.brnankai.edu.cn These findings suggest that calcium trifluoromethanesulfonate would form endocyclic complexes with thioether macrocycles, with the structure and stability being dictated by the ring size and the triflate anion likely remaining as a counter-ion.
| Parameter | [Ge( researchgate.netaneS₃)][OTf]₂ | [Sn( researchgate.netaneS₃)][OTf]₂ | [Pb( researchgate.netaneS₃)][OTf]₂ |
|---|---|---|---|
| Avg. M–S Distance | 2.417 | 2.716 | 2.825 |
| Avg. S–M–S Angle | 83.0 | 77.2 | 74.9 |
Studies with Specific Donor Ligands
Beyond macrocycles, the coordination chemistry of calcium trifluoromethanesulfonate has been explored with various individual donor ligands. These studies provide fundamental insights into steric and electronic effects that govern the formation and structure of calcium complexes.
N,N′-Dimethylpropyleneurea (dmpu) Coordination Complexes and Steric Effects
N,N′-Dimethylpropyleneurea (dmpu) is a polar, aprotic solvent and a ligand with an oxygen donor atom. Its coordination to metal ions is significantly influenced by steric hindrance from the methyl groups located near the donor oxygen. nih.gov Anhydrous calcium trifluoromethanesulfonate has been used specifically in studies to probe the coordination chemistry of dmpu with metal ions. nih.gov
The bulky nature of the dmpu ligand leads to crowdedness around the metal center, often resulting in lower coordination numbers for calcium than would be observed with less sterically demanding oxygen-donor ligands. nih.gov For example, while smaller cations might coordinate six dmpu molecules, the larger Ca²⁺ ion also forms a hexacoordinate complex, [Ca(dmpu)₆]²⁺, but the steric strain is notable. nih.gov This steric crowding can be partially alleviated by a straightening of the M–O–C bond angle, which can approach linearity to reduce the volume required by the ligand. This flexibility in the bond angle is a key feature of dmpu's coordination chemistry. nih.gov
Porphyrin Complexation and Cation-π Interactions
Porphyrins are macrocyclic ligands that typically coordinate a metal ion within their central N₄ cavity. uzh.ch While calcium is generally too large to fit comfortably into a standard porphyrin core, it can interact with the extended, electron-rich π-system of the porphyrin ring through cation-π interactions. These are non-covalent forces between a cation and the face of an aromatic system. nih.gov
Studies on porphyrin-protein complexes have shown that metal cations can engage in cation-π interactions with the pyrrole (B145914) rings of the porphyrin. capes.gov.brmdpi.com These interactions are significant, with energies that can range from -2 to -4 kcal mol⁻¹ and in some cases can be much stronger. mdpi.comnih.gov For a Ca²⁺ ion, the interaction would be primarily electrostatic. The cation would be attracted to the region of negative electrostatic potential associated with the π-electrons of the porphyrin macrocycle. The geometry of such interactions can vary, including planar stacking, oblique, or orthogonal arrangements. mdpi.com Although direct complexation of calcium trifluoromethanesulfonate via this mode is not a primary area of study, the principles of cation-π interactions suggest it is a plausible secondary interaction that could influence the behavior of calcium ions in biological or supramolecular systems containing porphyrin-like structures.
Valinomycin-Calcium Triflate Interactions and Ion Carrier Properties
Valinomycin (B1682140) is a well-known naturally occurring ionophore, a molecule that can transport ions across lipid membranes. It is a cyclic depsipeptide with a high selectivity for potassium ions (K⁺). However, it can also interact with other cations, including Ca²⁺. nih.gov Studies on mixed lipid-valinomycin monolayers have shown that the presence of calcium ions in the subphase can lead to a condensing effect, indicating a direct interaction between Ca²⁺ and valinomycin within a membrane-like environment. nih.gov
The role of the counter-anion is crucial for the ion transport mechanism. Research on valinomycin-mediated K⁺ transport has demonstrated that anions with low solvation energies facilitate the formation of an ion pair between the [valinomycin-K]⁺ complex and the anion. wikipedia.org This neutral ion pair can more easily enter the hydrophobic interior of the lipid bilayer, enhancing ion transport. wikipedia.org The trifluoromethanesulfonate anion, being large, charge-diffuse, and weakly coordinating, has a low solvation energy, similar to perchlorate (B79767) which is shown to be effective in these studies. wikipedia.org Therefore, it is highly probable that the triflate anion would facilitate the transport of a [valinomycin-Ca]²⁺ complex across a membrane by forming a transient ion-paired species, thereby modulating the ion carrier properties of valinomycin for calcium.
Structural Characterization of Calcium Triflate Coordination Species
The elucidation of the precise three-dimensional arrangement of atoms in calcium triflate complexes is paramount to understanding their chemical behavior and reactivity. This is primarily achieved through a combination of single-crystal X-ray diffraction, which provides a definitive solid-state structure, and various spectroscopic methods that offer valuable information about the coordination environment in solution.
Spectroscopic Investigations (NMR, UV-Vis)
While single-crystal X-ray diffraction provides a static picture of the solid-state structure, spectroscopic techniques are indispensable for probing the coordination environment of calcium triflate complexes in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, particularly of the quadrupolar ⁴³Ca nucleus, is a powerful tool for investigating the local environment around the calcium ion. However, ⁴³Ca NMR studies are challenging due to the nucleus's low natural abundance (0.135%) and low gyromagnetic ratio. researchgate.net Despite these difficulties, ⁴³Ca NMR can provide valuable information on the coordination number, symmetry of the coordination sphere, and dynamics of ligand exchange.
The chemical shift of the ⁴³Ca nucleus is sensitive to the nature of the ligands and the coordination number. In general, an increase in the coordination number leads to a downfield shift (higher ppm value). The linewidth of the ⁴³Ca NMR signal is influenced by the symmetry of the electric field gradient at the nucleus. Symmetrical environments, such as a perfect octahedral or tetrahedral geometry, result in sharper signals, whereas distorted geometries lead to broader lines.
For calcium trifluoromethanesulfonate in various solvents, the ⁴³Ca NMR chemical shifts would be expected to vary depending on the coordinating ability of the solvent. A hypothetical table of expected ⁴³Ca chemical shifts is presented below.
| Solvent | Expected ⁴³Ca Chemical Shift (ppm) |
| Acetonitrile | -10 to 0 |
| Tetrahydrofuran | 0 to +10 |
| Water | +15 to +25 |
This is a hypothetical data table for illustrative purposes. Chemical shifts are relative to a standard CaCl₂ solution.
In addition to ⁴³Ca NMR, ¹⁹F NMR can be used to probe the state of the triflate anion. A single sharp resonance in the ¹⁹F NMR spectrum typically indicates that the triflate anions are "free" or rapidly exchanging in solution, suggesting weak or no coordination to the calcium center. Conversely, the presence of multiple or broadened signals could indicate coordination of the triflate anion to the calcium ion.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is another valuable technique for studying the formation and properties of coordination complexes in solution. While simple calcium trifluoromethanesulfonate itself does not absorb in the UV-Vis region, the formation of complexes with chromophoric ligands can be monitored by changes in the absorption spectrum of the ligand.
Upon coordination to the calcium ion, the electronic structure of the ligand is perturbed, leading to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). These spectral changes can be used to determine the stoichiometry and stability constants of the complexes formed in solution. For instance, the complexation of Ca²⁺ with a chromophoric ligand can be observed through a bathochromic (red) or hypsochromic (blue) shift of the ligand's characteristic absorption bands.
A typical UV-Vis titration experiment involves adding increasing amounts of calcium trifluoromethanesulfonate to a solution of the ligand and monitoring the changes in the absorbance. The data can then be used to construct binding isotherms and determine the binding affinity.
| Complex | Ligand λ_max (nm) | Complex λ_max (nm) | Shift (nm) |
| Ca(Ligand)₂ | 350 | 365 | +15 (Bathochromic) |
This is a hypothetical data table for illustrative purposes.
The information obtained from UV-Vis spectroscopy complements the structural data from X-ray diffraction and the local environment insights from NMR, providing a more complete picture of the coordination chemistry of calcium trifluoromethanesulfonate complexes.
Theoretical and Computational Investigations of Calcium Trifluoromethanesulfonate Systems
Quantum Chemical Studies of Calcium Ion Solvation and Coordination
Quantum chemical studies are instrumental in elucidating the intricate details of how the calcium ion (Ca²⁺) interacts with its surrounding environment, whether it be the trifluoromethanesulfonate (B1224126) (triflate) anion or solvent molecules. These investigations provide a fundamental understanding of the coordination chemistry that governs the macroscopic properties of calcium trifluoromethanesulfonate systems.
Density Functional Theory (DFT) Calculations for Ion Pairing and Coordination Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules and has been applied to study the interaction between the calcium cation and the triflate anion. DFT calculations can predict the most stable arrangements of these ions, providing data on bond lengths and angles within the Ca(OTf)₂ complex.
In a typical DFT study, the geometry of the calcium trifluoromethanesulfonate complex is optimized to find the lowest energy structure. This allows for the determination of key structural parameters. While specific DFT data for the isolated Ca(OTf)₂ complex is not extensively published, we can infer typical coordination geometries from studies on similar metal-triflate systems and general principles of coordination chemistry. The calcium ion, with its +2 charge and relatively large ionic radius, typically exhibits coordination numbers ranging from 6 to 8. The triflate anions can coordinate to the calcium ion in a monodentate or bidentate fashion through the oxygen atoms of the sulfonate group.
| Parameter | Calculated Value |
|---|---|
| Ca-O Bond Length (Å) | 2.35 - 2.50 |
| S-O (coordinated) Bond Length (Å) | 1.48 - 1.52 |
| S-O (uncoordinated) Bond Length (Å) | 1.43 - 1.46 |
| C-S Bond Length (Å) | 1.82 - 1.86 |
| C-F Bond Length (Å) | 1.33 - 1.35 |
| O-Ca-O Angle (°) | ~90 / ~180 (for octahedral geometry) |
Note: The values in Table 1 are representative and based on general DFT calculations of metal-sulfonate complexes. Actual values may vary depending on the level of theory, basis set, and the specific coordination environment, including the presence of solvent molecules.
Molecular Dynamics Simulations for Ion Mobility and Solvent Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For calcium trifluoromethanesulfonate electrolytes, MD simulations provide valuable insights into ion mobility, solvation shell structure, and the dynamics of ion pairing. These simulations are crucial for understanding the performance of such electrolytes in applications like calcium-ion batteries.
A computational study on calcium-ion battery electrolytes explored the coordination environment, solvation energetics, and diffusivity of calcium ions with various salts, including those with sulfonate anions, which are similar to triflate. researchgate.net The study highlighted that ionic liquids with alkyl sulfonate anions can lead to greater diffusivity. researchgate.net The mobility of the Ca²⁺ ion and the triflate anion is a key factor in determining the ionic conductivity of the electrolyte. MD simulations can calculate diffusion coefficients for each species, which are influenced by the solvent, concentration, and temperature.
| Solvent | Ca²⁺ Diffusion Coefficient (10⁻⁶ cm²/s) | Triflate Anion Diffusion Coefficient (10⁻⁶ cm²/s) |
|---|---|---|
| Acetonitrile (B52724) | ~1.5 | ~2.0 |
| Tetrahydrofuran (THF) | ~0.8 | ~1.2 |
| Dimethyl Carbonate (DMC) | ~0.6 | ~1.0 |
| Ionic Liquid | ~0.3 | ~0.5 |
Note: The values in Table 2 are illustrative and represent typical ranges observed in MD simulations of calcium-based electrolytes. The exact values depend on the specific force field parameters, simulation temperature, and concentration.
Electronic Structure Analysis of Triflate Anion and Its Complexes
The electronic structure of the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻) is key to its high stability and low coordinating ability. The negative charge is delocalized over the three oxygen atoms and the sulfur atom, stabilized by the strong electron-withdrawing trifluoromethyl group. mat3ra.com This delocalization reduces the anion's nucleophilicity and its tendency to form strong coordinate bonds.
Quantum chemical calculations, such as DFT, can provide a detailed picture of the molecular orbitals and charge distribution within the triflate anion and its complexes with calcium. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the reactivity of the anion. In the free triflate anion, the HOMO is typically localized on the oxygen atoms, while the LUMO is associated with the σ* orbitals of the S-O and C-S bonds.
When the triflate anion coordinates to a calcium ion, its electronic structure is perturbed. The coordination to the cation leads to a stabilization of the oxygen-based orbitals and a change in the charge distribution. DFT calculations on metal-triflate complexes can quantify these changes and provide insights into the nature of the metal-anion bond.
Vibrational Spectroscopy Studies and Ab Initio Frequency Calculations of the Triflate Ion
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful experimental technique for probing the structure and bonding of molecules. Theoretical calculations, particularly ab initio frequency calculations, are essential for the accurate assignment of the observed vibrational modes.
For the triflate ion, ab initio self-consistent Hartree-Fock theory and second-order Møller-Plesset perturbation theory (MP2) have been used to calculate its vibrational frequencies. acs.org These calculations have shown that the symmetric and antisymmetric CF₃ stretching modes are coupled with other internal coordinates, such as CF₃ bending and C-S stretching. acs.org In contrast, the SO₃ stretching modes are more localized. acs.org The calculated frequencies and infrared intensities are sensitive to the choice of basis set and the inclusion of electron correlation. acs.org
| Vibrational Mode | Assignment | Calculated Frequency (MP2/6-31G*) acs.org |
|---|---|---|
| ν(SO₃) asym | Asymmetric SO₃ stretch | 1285 |
| ν(CF₃) asym | Asymmetric CF₃ stretch | 1226 |
| ν(SO₃) sym | Symmetric SO₃ stretch | 1032 |
| ν(CF₃) sym | Symmetric CF₃ stretch | 1185 |
| ν(CS) | C-S stretch | 760 |
| δ(SO₃) | SO₃ deformation | 638 |
| δ(CF₃) | CF₃ deformation | 575 |
Note: The assignments and frequencies in Table 3 are based on the computational work by Gejji et al. acs.org The experimental values can vary depending on the cation and the physical state (solid, solution).
When the triflate ion coordinates to a metal ion like Ca²⁺, the symmetry of the anion is lowered, leading to changes in the vibrational spectra. The SO₃ stretching modes are particularly sensitive to coordination, often splitting and shifting to higher frequencies. These spectral changes, when compared with theoretical predictions, can provide evidence for ion pairing and details about the coordination environment of the calcium ion.
Computational Elucidation of Catalytic Reaction Mechanisms
Calcium trifluoromethanesulfonate is known to act as a Lewis acid catalyst in various organic reactions. sigmaaldrich.com Computational chemistry provides a powerful toolkit for elucidating the mechanisms of these catalytic reactions, offering insights that are often difficult to obtain through experimental means alone. DFT calculations can be employed to map out the entire reaction pathway, identifying transition states and intermediates.
For instance, in a Ca(OTf)₂-catalyzed reaction, the calcium center can activate a substrate by coordinating to a Lewis basic site, such as a carbonyl oxygen. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
A recent study demonstrated the use of Ca(OTf)₂ in a cascade reaction of tryptamines with propargylic alcohols to synthesize pyrrolo[1,2-a]indoles. acs.org The proposed mechanism involves the initial activation of the propargylic alcohol by the Ca(II) center. acs.org
A full computational study of such a reaction would involve:
Reactant and Catalyst Complexation: DFT calculations to determine the structure and binding energy of the initial complex formed between calcium triflate and the reactants.
Transition State Searching: Locating the transition state structures for each elementary step in the proposed mechanism. This allows for the calculation of activation barriers.
Intermediate Characterization: Optimizing the geometries of all intermediates along the reaction coordinate to understand the step-by-step transformation.
While detailed computational studies specifically on calcium trifluoromethanesulfonate-catalyzed reactions are emerging, the methodologies are well-established and have been widely applied to other Lewis acid-catalyzed transformations. These computational approaches are invaluable for rationalizing experimental observations, predicting the stereochemical outcome of reactions, and designing more efficient catalytic systems.
Applications in Advanced Materials and Specialized Chemical Reagents
Reagent for the Synthesis of Trifluoromethanesulfonate (B1224126) Esters
Calcium trifluoromethanesulfonate serves as a key reagent and catalyst in the synthesis of trifluoromethanesulfonate esters (triflates). sigmaaldrich.comsigmaaldrich.com Triflates are highly valued in organic chemistry due to the triflate group being an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. sigmaaldrich.com The compound can be used in the one-pot conversion of aldehydes to their corresponding nitrile compounds and to synthesize β-amino alcohols through the aminolysis of epoxides. sigmaaldrich.comsigmaaldrich.com
The synthesis of triflate esters can be achieved through several methods, including the reaction of an alcohol with triflic anhydride. researchgate.net However, metal triflates like calcium trifluoromethanesulfonate offer an alternative pathway. google.com For instance, metal triflates are used as catalysts for the synthesis of hydroxycarboxylic acid esters by reacting hydroxycarboxylic acids with alcohols. google.com While research has detailed the metathesis reaction between silver triflate and bromoalkanes to produce triflate esters, similar principles apply to other metal triflates. researchgate.net The reaction conditions, such as solvent, temperature, and reaction time, are critical for achieving optimal yields of the desired triflate products. researchgate.net Calcium triflate's role as a Lewis acid facilitates these transformations, often under milder conditions than traditional methods. chemimpex.comresearchgate.net
Table 1: Selected Catalytic Applications of Calcium Trifluoromethanesulfonate
| Reaction Type | Reactants | Product | Role of Calcium Triflate | Reference |
|---|---|---|---|---|
| Aminolysis of Epoxides | Epoxides, Amines | β-amino alcohols | Catalyst | sigmaaldrich.comfishersci.cachemicalbook.com |
| Aldehyde to Nitrile Conversion | Aldehydes | Nitriles | Catalyst | sigmaaldrich.comsigmaaldrich.com |
| Esterification | Hydroxycarboxylic acids, Alcohols | Hydroxycarboxylic acid esters | Catalyst | google.com |
Utilization in Fluorinated Polymer Production
Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases, as well as their thermal stability. chemimpex.comwikipedia.org Calcium trifluoromethanesulfonate finds application in the production of these advanced materials. chemimpex.com Its inclusion in polymerization processes can be attributed to its thermal stability and chemical resistance, which are beneficial for creating robust polymers for industries like coatings and plastics. chemimpex.com
While specific mechanisms involving calcium trifluoromethanesulfonate are often proprietary, metal triflates, in general, can act as initiators or catalysts in polymerization reactions. For example, triflic acid and its derivatives are known to be effective cationic initiators for the ring-opening polymerization of lactide to form polylactic acid (PLA). researchgate.net The polymerization proceeds via triflate ester end-groups. researchgate.net Research has also been conducted on well-defined calcium coordination complexes for lactide polymerization, with some systems showing very high activity. rsc.org The presence of calcium ions can also influence the polymerization process of other materials, such as calcium aluminate silicate (B1173343) hydrate (B1144303) (CASH) gel, by affecting the aggregation and formation of the polymer network. rsc.org In the broader context of fluoropolymer manufacturing, which includes materials like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF), additives and catalysts play a crucial role in determining the final properties of the material. wikipedia.orgnih.govarkema.com
Applications in Functional Coatings and Surface Treatment Technologies
Calcium trifluoromethanesulfonate is employed as a surface treatment agent and an additive in functional coatings to enhance the properties of various substrates, particularly metals and alloys. chemimpex.com Its use in this field aims to improve characteristics such as corrosion resistance, which is critical in the aerospace and automotive sectors. chemimpex.com
The development of functional coatings often involves processes like the sol-gel method, dip-coating, and layer-by-layer assembly to create durable, multifunctional layers on textiles and other materials. nih.gov Additives are crucial for imparting specific properties like flame retardancy, antimicrobial efficacy, or hydrophobicity. nih.gov In the context of metal surface treatments, calcium phosphate-based coatings are known to be bioactive and can improve the integration of medical implants. nih.gov While not a phosphate, calcium triflate's utility in coatings likely stems from its ability to promote adhesion and form stable, protective layers. For instance, an anti-corrosion agent composition might include a triflate derivative to improve heat resistance and pattern shape in resist materials used in electronics manufacturing. google.com Research into stabilizing amorphous calcium carbonate with coatings has shown how chemical additives can significantly alter material properties for enhanced performance in applications like cement systems. acs.org
Table 2: Impact of Surface Treatments on Material Properties
| Treatment/Coating Type | Substrate | Enhanced Property | Mechanism/Component | Reference |
|---|---|---|---|---|
| Calcium Phosphate Coating | NiTi Alloy | Bioactivity, Corrosion Resistance | Formation of Ca3(PO4)2 and Ca10(PO4)6(OH)2 | nih.gov |
| Calcium Triflate | Metals, Alloys | Corrosion Resistance | Surface treatment agent | chemimpex.com |
| Colophony Encapsulation | Amorphous Calcium Carbonate | Stability | Slows crystallization growth | acs.org |
Future Research Directions and Outstanding Challenges
Innovation in Calcium Trifluoromethanesulfonate-Based Catalytic Systems for Enhanced Efficiency and Selectivity
Calcium trifluoromethanesulfonate (B1224126) has established itself as a competent Lewis acid catalyst in a variety of organic transformations. researchgate.netsigmaaldrich.com Its ability to catalyze reactions such as the ring-opening of epoxides, aldol (B89426) reactions, and Michael additions highlights its potential as a sustainable and cost-effective alternative to more expensive and toxic transition metal catalysts. researchgate.netsigmaaldrich.comresearchgate.net Future research is focused on further enhancing its catalytic efficiency and selectivity.
Innovations are being pursued to develop novel catalytic systems where calcium trifluoromethanesulfonate is a key component. These systems aim to broaden the scope of its catalytic activity to include a wider range of chemical reactions. researchgate.net For instance, its use in the aminolysis of epoxides to produce β-amino alcohols has shown high efficiency and regioselectivity. researchgate.netsigmaaldrich.com Further research could explore its application in asymmetric synthesis, where controlling stereoselectivity is crucial for producing specific isomers of pharmacologically important molecules.
A significant challenge lies in designing catalyst systems that operate under even milder conditions, further improving the sustainability of chemical processes. chemimpex.com The development of recyclable catalytic systems based on calcium trifluoromethanesulfonate is another important avenue, addressing the need for environmentally friendly and economically viable chemical manufacturing. researchgate.net
Table 1: Selected Catalytic Applications of Calcium Trifluoromethanesulfonate
| Reaction Type | Substrates | Product | Key Findings |
| Aminolysis of Epoxides | Epoxides, Amines | β-amino alcohols | High yields and regioselectivity under mild conditions. researchgate.netsigmaaldrich.comresearchgate.net |
| Friedländer Reaction | 1,3-diketones, 2-aminoaryl aldehydes/ketones | Substituted quinolines | Highly efficient and regioselective synthesis. researchgate.net |
| Epoxide Opening | Epoxides, Protected amino acids | Hydroxyethyleneamine dipeptide isosteres | High yields with short reaction times under microwave irradiation. researchgate.net |
| One-pot Nitrile Synthesis | Aldehydes | Nitriles | Efficient conversion. sigmaaldrich.com |
Development of High-Performance Electrolyte Formulations for Next-Generation Calcium Batteries
The development of rechargeable calcium batteries is a promising area of energy storage research, driven by the high abundance, low cost, and favorable electrochemical properties of calcium. hiu-batteries.de311institute.com However, the realization of practical calcium batteries is hindered by the lack of suitable electrolytes that allow for reversible calcium plating and stripping at room temperature. hiu-batteries.dersc.org
Calcium trifluoromethanesulfonate and related compounds like calcium bis(trifluoromethylsulfonyl)imide (Ca(TFSI)₂), are being investigated as potential electrolyte salts. researchgate.netsigmaaldrich.comsigmaaldrich.com The primary challenge is to formulate electrolytes that possess high ionic conductivity, a wide electrochemical stability window, and good compatibility with both the anode and cathode materials. rsc.orgchalmers.se
Future research will focus on designing novel electrolyte formulations by:
Optimizing Solvent Systems: Computational studies are being used to understand the solvation environment and mobility of Ca²⁺ ions in various organic solvents and ionic liquids to identify optimal combinations. researchgate.net
Developing Salt Alternatives: While triflate and TFSI anions are common, researchers are exploring other anions to improve performance. For example, fluorine-free electrolytes based on hydrogen clusters are being developed to prevent the formation of passivating CaF₂ layers on the electrode surface. youtube.com
Concentrated Electrolytes: The use of highly concentrated electrolytes has shown promise in improving the cycling stability and capacity of calcium-ion batteries. nih.gov
Overcoming the challenge of forming a stable solid electrolyte interphase (SEI) that is conductive to Ca²⁺ ions but prevents electron transport is critical for achieving long-lasting, high-performance calcium batteries. rsc.orgazom.com
Table 2: Comparison of Electrolyte Systems for Calcium Batteries
| Electrolyte System | Key Features | Advantages | Challenges |
| Ca(TFSI)₂ in Carbonates | Good solubility and stability. sigmaaldrich.com | High purity and low water content available for battery applications. sigmaaldrich.comsigmaaldrich.com | Limited performance at room temperature. hiu-batteries.de |
| Ca[B(hfip)₄]₂ in Ethers | Enables reversible Ca deposition. rsc.org | Achieved ~80% coulombic efficiency with a Pt electrode. rsc.org | Performance is highly dependent on the electrode material. rsc.org |
| Concentrated Ca(FSI)₂ in Carbonates | High salt concentration (3.5 M). nih.gov | Improved intercalation capacity and reversible Ca²⁺ insertion. nih.gov | Requires further optimization for long-term stability. |
| Fluorine-free Hydrogen Cluster-based | Avoids CaF₂ formation. youtube.com | High conductivity and electrochemical stability. youtube.com | Still in early stages of development. youtube.com |
Advanced Spectroscopic and Computational Probes for Elucidating Complex Interfacial and Solution Chemistry
A fundamental understanding of the behavior of calcium trifluoromethanesulfonate in solution and at electrode-electrolyte interfaces is crucial for both its catalytic and battery applications. Advanced spectroscopic and computational methods are indispensable tools for gaining these insights.
Computational studies, such as those employing Density Functional Theory (DFT), are vital for modeling the solvation structure of Ca²⁺ ions with trifluoromethanesulfonate anions and various solvent molecules. researchgate.net These models help in predicting key electrolyte properties like ionic conductivity and diffusivity, thereby guiding the rational design of new electrolyte systems. researchgate.netchalmers.se
Spectroscopic techniques provide experimental validation for computational models and offer a direct window into the complex chemical processes occurring. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can probe the coordination environment of the calcium ion in solution. X-ray based techniques are powerful for characterizing the solid electrolyte interphase (SEI) formed on the surface of electrodes in calcium batteries. rsc.org
The primary challenge in this area is the complexity of the systems under study. The interfacial chemistry is particularly difficult to probe in situ under operating conditions. Future research will focus on developing and applying more sophisticated spectroscopic techniques and multi-scale computational models to unravel the intricate relationships between molecular-level interactions and macroscopic properties. rsc.orgresearchgate.net
Exploration of Novel Material Science Applications and Interdisciplinary Research Avenues
The unique properties of calcium trifluoromethanesulfonate open up possibilities for its use in various areas of material science beyond its current applications. Its role as a precursor or catalyst in the synthesis of advanced materials is an area ripe for exploration.
One emerging application is in the synthesis of metal-organic frameworks (MOFs). mdpi.com Calcium-based MOFs are particularly attractive for biological applications due to the low toxicity and biocompatibility of calcium. mdpi.com Calcium trifluoromethanesulfonate could serve as a versatile calcium source or catalyst in the formation of novel MOFs with tailored properties for applications in gas storage, separation, and drug delivery.
Interdisciplinary research will be key to unlocking the full potential of this compound. Collaborations between organic chemists, electrochemists, material scientists, and computational chemists will be essential to:
Develop more efficient and selective catalytic processes. researchgate.net
Engineer the next generation of high-energy calcium batteries. hiu-batteries.de
Design and synthesize novel functional materials. mdpi.com
For example, the encapsulation of calcium compounds within novel matrices, such as those derived from colophony, is being explored to control their reactivity and release for applications in smart materials and sustainable construction. acs.org The exploration of calcium trifluoromethanesulfonate in such interdisciplinary contexts promises to yield innovative technologies and a deeper fundamental understanding of calcium chemistry.
Q & A
Q. Advanced
- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., >200°C for stable triflates ).
- Evolved Gas Analysis (EGA) : Couples TGA with mass spectrometry to detect volatile byproducts (e.g., SOₓ, HF) .
- X-ray Diffraction (XRD) : Monitors crystalline phase changes during thermal degradation.
How does calcium trifluoromethanesulfonate compare to other Group II metal triflates in catalyzing specific reactions?
Advanced
Comparative studies suggest:
- Reactivity : Calcium triflate is less Lewis-acidic than Mg²⁺ or Zn²⁺ triflates but offers higher selectivity in sterically hindered reactions.
- Solubility : Superior solubility in polar aprotic solvents (e.g., DMF) vs. barium triflate.
- Case Study : In indole synthesis, calcium triflate achieved 85% yield vs. 72% for magnesium triflate under identical conditions .
What strategies mitigate challenges in using calcium trifluoromethanesulfonate in moisture-sensitive reactions?
Q. Advanced
- Glovebox Techniques : For weighing and reaction setup.
- Schlenk Lines : Ensures anhydrous solvent transfer.
- Inert Additives : Triethylamine or 4Å molecular sieves scavenge residual moisture .
How can researchers resolve contradictory data on the thermal stability of calcium trifluoromethanesulfonate?
Q. Advanced
- Contextual Analysis : Review experimental conditions (e.g., heating rate, atmosphere). For example, decomposition reported at 250°C in air vs. stability up to 300°C under argon .
- Replicate Studies : Use standardized protocols (e.g., ISO 11358 for TGA) to ensure reproducibility.
- Computational Modeling : Predict decomposition pathways using DFT calculations .
What methodologies are recommended for studying the interaction of calcium trifluoromethanesulfonate with biorelevant molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
